An In-depth Technical Guide to Methyl 3-(methylamino)-4-nitrobenzoate
An In-depth Technical Guide to Methyl 3-(methylamino)-4-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 3-(methylamino)-4-nitrobenzoate is an organic compound with potential applications in medicinal chemistry and materials science. Its structure, featuring a nitro group and a methylamino substituent on a benzoate backbone, makes it a versatile intermediate for the synthesis of more complex molecules. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and potential applications, with a focus on experimental details and data for researchers.
Chemical Structure and Properties
Methyl 3-(methylamino)-4-nitrobenzoate is a substituted aromatic compound. The core structure consists of a benzene ring with a methyl ester group, a methylamino group at position 3, and a nitro group at position 4.
Chemical Structure:
Caption: 2D structure of Methyl 3-(methylamino)-4-nitrobenzoate.
Physicochemical Properties
Quantitative data for Methyl 3-(methylamino)-4-nitrobenzoate is not extensively reported in publicly available literature. The following table summarizes known identifiers and estimated properties. For comparison, data for structurally related compounds are also provided.
| Property | Value (Methyl 3-(methylamino)-4-nitrobenzoate) | Related Compound Data |
| IUPAC Name | methyl 3-(methylamino)-4-nitrobenzoate | - |
| CAS Number | 251643-13-7 | - |
| Molecular Formula | C₉H₁₀N₂O₄ | - |
| Molecular Weight | 210.19 g/mol | - |
| Melting Point | Not available | Methyl 3-nitrobenzoate: 78-80 °C[1] |
| Boiling Point | Not available | Methyl 3-nitrobenzoate: 279 °C[1] |
| Solubility | Not available | 4-(Methylamino)-3-nitrobenzoic acid: Soluble in DMSO, Methanol[2] |
Synthesis
Conceptual Synthetic Pathway
A potential synthetic workflow is outlined below. This pathway is illustrative and would require optimization for practical application.
Caption: Conceptual synthetic workflow for Methyl 3-(methylamino)-4-nitrobenzoate.
Experimental Protocol (Hypothetical)
The following is a hypothetical, generalized experimental protocol based on standard organic synthesis techniques for related compounds. This protocol has not been experimentally validated and should be adapted with appropriate safety precautions and laboratory practices.
Step 1: Nitration of Methyl 3-aminobenzoate
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In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice-water bath, dissolve methyl 3-aminobenzoate in concentrated sulfuric acid.
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Slowly add a cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture, maintaining the temperature below 10 °C.
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After the addition is complete, allow the reaction to stir at room temperature for a specified time to ensure complete reaction.
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Pour the reaction mixture onto crushed ice to precipitate the product.
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Collect the solid product by vacuum filtration, wash with cold water until the filtrate is neutral, and dry.
Step 2: Methylation of Methyl 3-amino-4-nitrobenzoate
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Dissolve the product from Step 1 in a suitable polar aprotic solvent (e.g., DMF or acetone).
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Add a base (e.g., potassium carbonate or sodium hydride) to the solution.
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Add a methylating agent (e.g., methyl iodide or dimethyl sulfate) dropwise.
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Heat the reaction mixture and monitor the progress by thin-layer chromatography (TLC).
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After the reaction is complete, cool the mixture and pour it into water to precipitate the final product.
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Collect the crude product by filtration.
Step 3: Purification
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Purify the crude Methyl 3-(methylamino)-4-nitrobenzoate by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain the pure compound.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl ester protons, and the N-methyl protons. The aromatic region would likely display a complex splitting pattern due to the substitution on the benzene ring.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum would show signals for the carbonyl carbon of the ester, the aromatic carbons (with varying chemical shifts due to the electronic effects of the substituents), the methyl carbon of the ester, and the N-methyl carbon.
IR Spectroscopy (Predicted)
The infrared spectrum is expected to exhibit characteristic absorption bands for the various functional groups present in the molecule:
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N-H stretching vibration (around 3300-3500 cm⁻¹)
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C=O stretching of the ester (around 1700-1730 cm⁻¹)
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Asymmetric and symmetric stretching of the nitro group (around 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively)
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C-N stretching vibrations.
Mass Spectrometry (Predicted)
The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (210.19 g/mol ). Fragmentation patterns would likely involve the loss of the methoxy group from the ester and cleavage of the substituents from the aromatic ring.
Potential Applications and Biological Activity
Nitroaromatic compounds are important intermediates in the synthesis of dyes, pharmaceuticals, and agrochemicals. The presence of the methylamino and methyl ester groups in Methyl 3-(methylamino)-4-nitrobenzoate provides multiple reactive sites for further chemical modifications, making it a potentially valuable building block in organic synthesis.
Role in Drug Discovery
The structural motifs present in Methyl 3-(methylamino)-4-nitrobenzoate are found in various biologically active molecules. The nitro group can act as a bioisostere for other functional groups or can be reduced to an amino group, which is a common moiety in many pharmaceuticals. The methylamino group can participate in hydrogen bonding interactions with biological targets.
While specific biological activities for Methyl 3-(methylamino)-4-nitrobenzoate have not been extensively documented, related nitroaromatic compounds have been investigated for a range of therapeutic applications, including as antimicrobial and anticancer agents. The biological activity of such compounds is often attributed to the ability of the nitro group to undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules.
Signaling Pathway Interactions (Hypothetical)
Should Methyl 3-(methylamino)-4-nitrobenzoate exhibit cytotoxic effects, a possible mechanism could involve the generation of reactive oxygen species (ROS) following the reduction of the nitro group. This could lead to cellular stress and the activation of apoptotic pathways.
Caption: Hypothetical signaling pathway for nitroaromatic compound-induced apoptosis.
Conclusion
Methyl 3-(methylamino)-4-nitrobenzoate is a compound of interest for chemical synthesis and potential drug discovery. While detailed experimental data is currently limited in the public domain, its structural features suggest it is a versatile intermediate. Further research is needed to fully characterize its physicochemical properties, optimize its synthesis, and explore its biological activities. This guide provides a foundational understanding for researchers and scientists working with this and related molecules.
